molecular formula C15H15NO3S B2838272 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1062310-07-9

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No.: B2838272
CAS No.: 1062310-07-9
M. Wt: 289.35
InChI Key: QOPCBEIUMTWHBH-UHFFFAOYSA-N
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Description

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with 2-((4-ethylphenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of the thiophene ring followed by functionalization to introduce the desired substituents. These processes may require the use of specialized equipment and conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfoxides, while reduction with sodium borohydride can produce amine derivatives .

Scientific Research Applications

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors involved in disease processes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

In material science, the compound’s electronic properties are attributed to the conjugated system of the thiophene ring, which allows for efficient charge transport and stability. This makes it suitable for use in electronic devices such as OFETs and OLEDs .

Comparison with Similar Compounds

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate can be compared with other similar thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-2-11-3-5-13(6-4-11)16-14(17)9-19-15(18)12-7-8-20-10-12/h3-8,10H,2,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPCBEIUMTWHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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